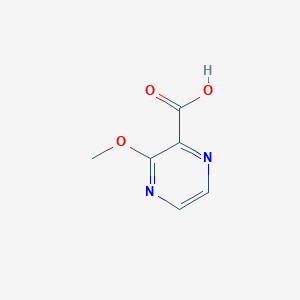

3-Methoxypyrazine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxypyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-5-4(6(9)10)7-2-3-8-5/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQNMBCMDBUWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625442 | |

| Record name | 3-Methoxypyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40155-47-3 | |

| Record name | 3-Methoxypyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 3-Methoxypyrazine-2-carboxylic Acid in Modern Chemistry

An In-depth Technical Guide to 3-Methoxypyrazine-2-carboxylic Acid: Properties, Synthesis, and Applications for Scientific Professionals

This compound is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of pharmaceutical and agrochemical research. As a substituted pyrazine, it belongs to a class of aromatic compounds known for their diverse biological activities and unique sensory properties.[1][2][3] The strategic placement of a carboxylic acid and a methoxy group on the pyrazine ring provides two distinct points for chemical modification, making it a highly versatile building block for the synthesis of more complex molecules.[4]

For researchers and drug development professionals, understanding the nuanced chemical properties, reactivity, and synthetic pathways of this molecule is paramount. This guide offers a comprehensive technical overview, moving beyond a simple recitation of facts to provide field-proven insights into its practical application. We will explore its core characteristics, detail synthetic and analytical methodologies, and contextualize its importance as an intermediate in the development of novel, high-value compounds. The pyrazine scaffold is a key feature in many approved drugs, valued for its ability to engage with biological targets and for its favorable pharmacokinetic profile.[5][6]

PART 1: Core Chemical and Physical Properties

A foundational understanding of a molecule's physical and chemical properties is essential for its effective use in a research setting. These parameters influence everything from reaction conditions to purification strategies and final compound characterization.

Structural and Identity Data

The molecule consists of a pyrazine ring substituted at the 2-position with a carboxylic acid group and at the 3-position with a methoxy group.

-

Molecular Weight: 154.12 g/mol [7]

-

CAS Number: 40155-47-3[7]

-

Canonical SMILES: COC1=NC=CN=C1C(=O)O[8]

-

InChIKey: HIQNMBCMDBUWJV-UHFFFAOYSA-N[8]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | PubChemLite[8] |

| Molecular Weight | 154.12 g/mol | HUNAN CHEMFISH[7] |

| CAS Number | 40155-47-3 | HUNAN CHEMFISH[7] |

| Density (Predicted) | 1.371 ± 0.06 g/cm³ | HUNAN CHEMFISH[7] |

| Monoisotopic Mass | 154.03784 Da | PubChemLite[8] |

| XlogP (Predicted) | -0.1 | PubChemLite[8] |

PART 2: Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Based on its structure, the following spectral characteristics are expected.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The two protons on the pyrazine ring will appear as doublets in the aromatic region (typically δ 8.0-9.0 ppm). The methoxy group protons will present as a sharp singlet around δ 3.9-4.1 ppm. The acidic proton of the carboxylic acid will be a broad singlet, often at a very downfield chemical shift (>10 ppm), and its visibility can depend on the solvent used.

-

¹³C NMR: The carbon NMR will show six distinct signals. The carbon of the carboxylic acid group will be found significantly downfield (δ 165-175 ppm). The four carbons of the pyrazine ring will have chemical shifts in the aromatic region (δ 120-160 ppm), with the carbons attached to the electron-withdrawing carboxyl group and the electron-donating methoxy group showing characteristic shifts. The carbon of the methoxy group will appear upfield (δ 50-60 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. A sharp and strong C=O stretch from the carbonyl group will be prominent around 1700-1730 cm⁻¹. C-O stretching from the methoxy group and the carboxylic acid will appear in the 1200-1300 cm⁻¹ range, and C=N/C=C stretching from the pyrazine ring will be visible in the 1400-1600 cm⁻¹ region.

PART 3: Synthesis and Reactivity

The utility of this compound as a building block is defined by its synthesis and the reactivity of its functional groups.

Synthetic Pathways

While multiple synthetic routes exist for substituted pyrazines, a common and reliable laboratory-scale approach involves the modification of a pre-formed pyrazine core. A prevalent strategy is the hydrolysis of the corresponding methyl ester, methyl 3-methoxypyrazine-2-carboxylate.

This esterification and subsequent hydrolysis is a standard sequence in organic synthesis. The initial esterification of a related starting material like 3-aminopyrazine-2-carboxylic acid protects the carboxyl group while other transformations are carried out, and the final hydrolysis step regenerates the carboxylic acid.[9]

Core Reactivity

The reactivity of this compound is dominated by its two functional groups:

-

Carboxylic Acid Group: This is the primary site for derivatization. It readily undergoes reactions to form esters, acid chlorides, and, most importantly for drug discovery, amides.[5] Coupling with various amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) is a cornerstone of its use in medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).

-

Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system. The presence of the electron-donating methoxy group can influence its reactivity towards electrophilic or nucleophilic substitution, although reactions on the ring are less common than derivatization of the carboxyl group.

PART 4: Applications in Drug Discovery and Development

The pyrazine-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry. Its derivatives have shown a wide range of biological activities.

-

Antimicrobial Agents: Amides derived from pyrazine-2-carboxylic acids have been investigated for their antimycobacterial and antifungal properties.[5] The famous antituberculosis drug Pyrazinamide is a simple amide of pyrazine-2-carboxylic acid, which is converted to its active form, pyrazinoic acid, inside the mycobacteria.[9]

-

Enzyme Inhibition: The rigid, planar structure of the pyrazine ring makes it an excellent scaffold for designing enzyme inhibitors. Recently, derivatives of 3-amino-pyrazine-2-carboxamide were developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial target in cancer therapy.[6]

-

Agrochemicals: The structural motifs found in biologically active pyrazines are also relevant in the development of new herbicides and pesticides.

The role of this compound is typically as a central building block, allowing for the introduction of diversity elements through amide coupling.

PART 5: Safety, Handling, and Experimental Protocols

As with any laboratory chemical, proper handling and safety procedures are essential.

Hazard Identification and Safety

Based on available safety data for structurally similar compounds, this compound should be handled with care.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, such as a fume hood.[10][11] Avoid breathing dust or vapors.[10] Wash hands thoroughly after handling.[10][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][13] Keep away from strong oxidizing agents and strong acids.[13]

-

Example Experimental Protocol: Amide Synthesis

This protocol describes a general procedure for the synthesis of an N-aryl amide from this compound, a common step in a drug discovery program.

Objective: To synthesize N-(4-fluorophenyl)-3-methoxypyrazine-2-carboxamide.

Materials:

-

This compound (1.0 eq)

-

4-Fluoroaniline (1.1 eq)

-

HATU (1,1'-[Azobis(methylidyn)]bis[3-methyl-1H-imidazolium]-3-ide hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (Dimethylformamide)

-

Ethyl acetate, Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Reagent Addition: Add 4-fluoroaniline (1.1 eq), followed by DIPEA (3.0 eq). Stir the solution for 5 minutes at room temperature.

-

Coupling Agent: Add HATU (1.2 eq) portion-wise to the stirred solution. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, DMF, and excess reagents.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

-

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

References

-

3-(Methoxycarbonyl)pyrazine-2-carboxylic acid | C7H6N2O4 | CID 15207346 - PubChem. Available at: [Link]

-

3-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 13209540 - PubChem. Available at: [Link]

-

This compound (C6H6N2O3) - PubChemLite. Available at: [Link]

-

3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants - ChemBioChem. Available at: [Link]

- Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid - Google Patents.

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - National Institutes of Health (NIH). Available at: [Link]

-

3-Isobutyl-2-methoxypyrazine - Wikipedia. Available at: [Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - MDPI. Available at: [Link]

-

Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses. Available at: [Link]

-

The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate - Journal of Environmental Nanotechnology. Available at: [Link]

-

Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine - ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]

- 3. nanoient.org [nanoient.org]

- 4. nbinno.com [nbinno.com]

- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmaceutical and chemical intermediates,CAS#:40155-47-3,3-甲氧基吡嗪-2-羧酸,this compound [en.chemfish.com]

- 8. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]

- 9. mdpi.com [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

Unveiling the Bioactive Potential of 3-Methoxypyrazine-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: The Untapped Potential of a Versatile Scaffold

To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex landscape of molecular innovation, this guide offers an in-depth exploration of 3-Methoxypyrazine-2-carboxylic acid. While direct, comprehensive biological data on this specific molecule remains nascent, the broader family of pyrazine-2-carboxylic acid derivatives has demonstrated a remarkable spectrum of bioactivities. This document serves as a technical resource, synthesizing existing knowledge on related compounds to illuminate the potential therapeutic avenues of this compound and to provide a robust framework for its systematic investigation. We will delve into the known physicochemical properties of the core molecule, infer its likely biological activities from well-documented derivatives, and provide detailed, field-proven methodologies for its comprehensive evaluation.

Section 1: Physicochemical Foundation for Biological Exploration

A thorough understanding of a compound's physicochemical properties is the bedrock of any successful drug discovery campaign. These parameters govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and ultimately, its therapeutic efficacy and toxicological profile.

Core Compound Characteristics

This compound is a heterocyclic organic compound with the molecular formula C₆H₆N₂O₃.[1][2] Its structure, featuring a pyrazine ring substituted with a methoxy and a carboxylic acid group, provides a unique combination of aromaticity, hydrogen bonding capabilities, and potential for diverse chemical modifications.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | [1][2] |

| Molecular Weight | 154.12 g/mol | [1] |

| Predicted XlogP | -0.1 | [2] |

| Monoisotopic Mass | 154.03784 Da | [2] |

| Density | 1.371 ± 0.06 g/cm³ | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | COC1=NC=CN=C1C(=O)O | [2] |

| InChIKey | HIQNMBCMDBUWJV-UHFFFAOYSA-N | [2] |

Table 1: Physicochemical properties of this compound.

Structural Analogs and Their Significance

The biological activities of pyrazine derivatives are often modulated by the nature and position of their substituents. Understanding the properties of closely related analogs can provide valuable insights into the potential of this compound. For instance, the isomeric 6-Methoxypyrazine-2-carboxylic acid presents a different spatial arrangement of its functional groups, which could significantly impact its interaction with biological targets.[3] Similarly, 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid, an ester derivative, will exhibit altered polarity and hydrogen bonding capacity, affecting its pharmacokinetic profile.[4]

Section 2: Inferred Biological Activities and Therapeutic Potential

While direct experimental evidence for the biological activity of this compound is limited, a substantial body of research on its derivatives points towards a rich and varied pharmacological landscape. This section will explore these inferred activities, providing a rationale for future investigations based on established structure-activity relationships within the pyrazine class.

Antimicrobial and Antifungal Potential

The pyrazine scaffold is a well-established pharmacophore in the development of antimicrobial agents.[5] Numerous studies have demonstrated the potent antimycobacterial and antifungal activities of pyrazine-2-carboxylic acid amides.[6][7]

-

Antitubercular Activity: The condensation of substituted pyrazine-2-carboxylic acids with various anilines has yielded amides with significant inhibitory activity against Mycobacterium tuberculosis.[6][7] For example, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid exhibited 72% inhibition against M. tuberculosis.[6][7] This suggests that the pyrazine-2-carboxylic acid core is a promising starting point for the development of novel antitubercular agents.

-

Antifungal Activity: While some pyrazine derivatives have shown only poor to moderate in vitro antifungal effects, the structural variations significantly influence their efficacy.[6][7] Further derivatization of the carboxylic acid group of this compound could lead to compounds with enhanced antifungal potency.

-

Antibacterial Activity: Pyrazine-2-carboxylic acid derivatives have also demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][9][10]

Hypothesized Mechanism of Action: Molecular docking studies on related pyrazine derivatives suggest potential inhibition of key bacterial enzymes such as GlcN-6-P synthase, which is involved in cell wall biosynthesis, and enoyl-acyl carrier protein (ACP) reductase (ENR), a crucial enzyme in bacterial fatty acid synthesis.[8]

Anticancer and Cytotoxic Properties

The investigation of heterocyclic compounds for anticancer activity is a burgeoning field of research.[11][12][13][14] Derivatives of pyrazine have been reported to possess cytotoxic effects against various cancer cell lines.[15]

-

In Vitro Cytotoxicity: Studies on novel heterocyclic compounds bearing an indole ring, synthesized from precursors with similar functionalities to our topic compound, have shown cytotoxic activity against human liver cancer (HepG2), human colon cancer (HT-29), and human breast cancer (MCF-7) cell lines.[11][13] This suggests that the pyrazine core of this compound could be a valuable scaffold for designing new anticancer agents.

Enzyme Inhibition

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern pharmacology.[16][17] The structural features of this compound, particularly the carboxylic acid moiety, suggest its potential to interact with the active sites of various enzymes.

-

Photosynthesis Inhibition: Amides derived from pyrazine-2-carboxylic acids have been shown to inhibit the oxygen evolution rate in spinach chloroplasts, indicating an interference with the photosynthetic electron transport chain.[6][7] The most active inhibitor identified in one study was the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid.[6][7]

Section 3: A Practical Guide to Biological Evaluation

To rigorously assess the biological potential of this compound, a systematic and multi-faceted experimental approach is essential. This section outlines detailed, step-by-step methodologies for key in vitro assays.

Workflow for Biological Screening

A logical and efficient workflow is critical for the successful evaluation of a novel compound. The following diagram illustrates a recommended screening cascade for this compound.

Sources

- 1. Pharmaceutical and chemical intermediates,CAS#:40155-47-3,3-甲氧基吡嗪-2-羧酸,this compound [en.chemfish.com]

- 2. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]

- 3. 6-Methoxypyrazine-2-carboxylic acid | C6H6N2O3 | CID 818295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid | C7H6N2O4 | CID 15207346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. rjpbcs.com [rjpbcs.com]

- 9. jyoungpharm.org [jyoungpharm.org]

- 10. jocpr.com [jocpr.com]

- 11. globaljournals.org [globaljournals.org]

- 12. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journalofscience.org [journalofscience.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. superchemistryclasses.com [superchemistryclasses.com]

An In-depth Technical Guide to 3-Methoxypyrazine-2-carboxylic Acid Derivatives and Analogs

Abstract

The pyrazine scaffold represents a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide provides a comprehensive exploration of 3-methoxypyrazine-2-carboxylic acid and its derivatives, a class of compounds demonstrating significant potential across various therapeutic and industrial domains. We delve into the synthetic pathways for the core molecule and its principal analogs, including carboxamides and carbohydrazides, offering detailed, field-proven experimental protocols. A significant portion of this guide is dedicated to elucidating the multifaceted biological activities of these compounds, with a particular focus on their antimycobacterial, antifungal, and photosynthesis-inhibiting properties. Through the synthesis of quantitative data and mechanistic insights, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and advancing the application of these versatile heterocyclic compounds.

Introduction: The Pyrazine Core in Drug Discovery

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement, is a privileged structure in the realm of bioactive molecules.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, contribute to its capacity to interact with a wide array of biological targets.[2] Pyrazine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[3] This guide focuses specifically on derivatives of this compound, a scaffold that allows for diverse functionalization and has given rise to compounds with significant biological potential. We will explore the chemical synthesis, biological mechanisms, and structure-activity relationships (SAR) that are crucial for the rational design of new therapeutic agents based on this core.

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of this compound and its derivatives is a multi-step process that requires careful control of reaction conditions. The general strategy involves the initial synthesis of a stable ester of the core molecule, followed by hydrolysis to the carboxylic acid. This acid can then be activated and reacted with various nucleophiles to generate a library of analogs.

Synthesis of this compound

The synthesis of the core compound is most effectively achieved through a two-step process: esterification followed by hydrolysis.

This protocol is adapted from established methods for the synthesis of related pyrazine esters.[4][5]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 3-hydroxypyrazine-2-carboxylate (1 equivalent).

-

Solvent and Base: Suspend the starting material in anhydrous acetone. Add anhydrous potassium carbonate (3 equivalents).

-

Methylation: To the stirred suspension, add dimethyl sulfate (1.5 equivalents) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield methyl 3-methoxypyrazine-2-carboxylate as a solid.

This procedure is based on standard ester hydrolysis methods.[6][7]

-

Reaction Setup: Dissolve methyl 3-methoxypyrazine-2-carboxylate (1 equivalent) in a mixture of methanol and water.

-

Base Addition: Add sodium hydroxide (1.5 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. A precipitate should form.

-

Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis of 3-Methoxypyrazine-2-carboxamide Analogs

The amidation of the carboxylic acid is a key step in generating a diverse range of biologically active analogs. This is typically achieved by converting the carboxylic acid to a more reactive acyl chloride.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid | C7H6N2O4 | CID 15207346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Evaluation of the antifungal activity of novel bis-pyrazole carboxamide derivatives and preliminary investigation of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-Depth Technical Guide to the Reactivity of 3-Methoxypyrazine-2-carboxylic Acid: A Keystone Heterocycle for Drug Discovery

Executive Summary

3-Methoxypyrazine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique electronic architecture, governed by the interplay between an electron-deficient pyrazine core and two electronically opposing substituents, imparts a nuanced reactivity profile that can be strategically exploited. This guide provides an in-depth analysis of the molecule's reactivity, moving from fundamental electronic principles to practical, field-proven synthetic protocols. We will explore the key transformations centered on its primary reactive handle—the carboxylic acid group—and discuss the influence of the methoxy substituent and the pyrazine ring itself. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Molecular Profile and Physicochemical Properties

Chemical Structure and Nomenclature

This compound is an aromatic heterocyclic compound. The core structure consists of a pyrazine ring—a six-membered ring containing two nitrogen atoms at positions 1 and 4. This core is functionalized with a methoxy group (-OCH₃) at position 3 and a carboxylic acid group (-COOH) at position 2.

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₆N₂O₃[1]

-

SMILES: COC1=NC=CN=C1C(=O)O[1]

-

InChI Key: HIQNMBCMDBUWJV-UHFFFAOYSA-N[1]

Physicochemical Data

The physicochemical properties of a molecule are critical determinants of its behavior in both reaction vessels and biological systems. The data below has been compiled for this compound.

| Property | Value | Source |

| Molecular Weight | 154.12 g/mol | Calculated |

| Monoisotopic Mass | 154.03784 Da | [1] |

| XlogP (Predicted) | -0.1 | [1] |

| Physical Form | Powder (typical for related compounds) | |

| Solubility | Expected to be soluble in polar organic solvents (DMSO, Ethanol) and water.[2] | Inferred[2] |

The Electronic Landscape: Understanding the Drivers of Reactivity

The reactivity of this compound is not dictated by a single functional group but by the collective electronic influence of its three core components. Understanding this interplay is paramount for predicting reaction outcomes and designing rational synthetic strategies.

The Pyrazine Core: An Electron-Deficient System

Unlike benzene, the pyrazine ring is inherently electron-deficient. The two electronegative nitrogen atoms exert a strong inductive electron-withdrawing effect (-I), pulling electron density from the ring carbons.[3] This has two major consequences:

-

Deactivation towards Electrophilic Aromatic Substitution: The ring is highly resistant to classic electrophilic attack (e.g., nitration, Friedel-Crafts acylation).[3]

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it susceptible to attack by nucleophiles, particularly if a suitable leaving group is present on the ring.

The Influence of Substituents: A Push-Pull Scenario

The two substituents on the pyrazine ring have opposing electronic effects, creating a finely balanced system.

-

The Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing through both induction (-I) and resonance (-M). It further deactivates the pyrazine ring, making electrophilic attack even less favorable. Its primary role is as a versatile synthetic handle for derivatization.

-

The Methoxy Group (-OCH₃): This group exhibits a dual nature. It is inductively electron-withdrawing (-I) due to the oxygen's electronegativity but is strongly electron-donating through resonance (+M) via its lone pairs. In heteroaromatic systems, this resonance donation increases the electron density on the ring carbons, partially counteracting the deactivating effects of the ring nitrogens and the carboxylic acid.

Caption: Interplay of electronic effects governing reactivity.

Key Reaction Pathways and Methodologies

The synthetic utility of this compound is primarily realized through transformations of its carboxylic acid group.

Amide Bond Formation: The Gateway to Bioactive Analogs

Amide coupling is arguably the most crucial reaction for this molecule, as it is the most frequently used reaction in medicinal chemistry for generating novel compounds with potential biological activity.[4] The pyrazine-carboxamide scaffold is a well-established pharmacophore, notably present in Pyrazinamide, a first-line antituberculosis drug.[5][6]

Causality of Experimental Choice: The direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be "activated" to form a more reactive intermediate.[4] This is achieved using a coupling reagent. The choice of coupling reagent and conditions is critical to ensure high yields and minimize side reactions, especially with a sensitive heterocyclic substrate. Reagents like 1,1'-Carbonyldiimidazole (CDI) are effective and generate gaseous CO₂ and a soluble imidazole byproduct, simplifying purification.[7]

This protocol describes a general procedure for the synthesis of an amide derivative from this compound.

Materials:

-

This compound (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.3 eq)

-

Desired amine (primary or secondary) (1.5 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microwave reaction vial

Procedure:

-

To a microwave reaction vial, add this compound (e.g., 200 mg, 1.30 mmol).

-

Add anhydrous DMSO (e.g., 2 mL) to dissolve the starting material.

-

Add CDI (e.g., 275 mg, 1.69 mmol, 1.3 eq) to the solution. Note: Effervescence (CO₂ evolution) will be observed. Allow the mixture to stir at room temperature for 10-15 minutes until bubbling ceases. This step forms the reactive acylimidazolide intermediate.[7]

-

Add the desired amine (1.95 mmol, 1.5 eq) to the reaction mixture.

-

Seal the vial and place it in a microwave reactor. Heat the reaction to 120 °C for 30 minutes.[7]

-

After cooling, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography as needed.

Caption: Workflow for CDI-mediated amide bond formation.

Decarboxylation: A Potential Thermal Transformation

The arrangement of the carboxylic acid at the C2 position, immediately adjacent to a ring nitrogen, makes it structurally analogous to picolinic acid (pyridine-2-carboxylic acid). Such acids are known to undergo decarboxylation more readily than their meta or para isomers.[8]

Mechanistic Insight: The reaction is believed to proceed through a zwitterionic intermediate where the ortho-nitrogen is protonated by the carboxylic acid.[8] This intermediate is stabilized by the proximity of the resulting positive and negative charges. Upon heating, this intermediate can readily eliminate CO₂ to form a carbanion, which is then protonated to yield 3-methoxypyrazine. This pathway represents a potential liability under harsh thermal or acidic conditions but can also be a deliberate synthetic step.

| Reaction | Conditions | Outcome | Reference |

| Decarboxylation | Heating in aqueous or high-boiling point solvent | Loss of CO₂ to form 3-methoxypyrazine | Inferred from[8][9] |

| Acidification | Strong acid (e.g., H₂SO₄) and heat | Can facilitate decarboxylation | [9] |

Causality of Experimental Choice: For intentional decarboxylation, heating the substrate in a high-boiling solvent like diphenyl ether or simply in an acidic medium is a common approach. The choice of an acidic medium facilitates the formation of the key zwitterionic intermediate, lowering the activation energy for CO₂ elimination.[8]

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a validated building block in the synthesis of high-value molecules.

-

Pharmaceutical Intermediates: The pyrazine core is a privileged scaffold in medicinal chemistry.[10][11] This molecule serves as a key starting material for creating libraries of amide derivatives, which have been explored for a wide range of biological activities, including antitubercular, antifungal, and anticancer properties.[5][6][12]

-

Bioisosteric Replacement: In drug design, a carboxylic acid group can sometimes lead to poor pharmacokinetic properties.[13] Understanding the reactivity of this compound allows chemists to synthesize derivatives where the -COOH group is replaced with known bioisosteres (e.g., tetrazoles, acylsulfonamides) to optimize drug-like properties while retaining key binding interactions.[13]

-

Flavor and Fragrance Chemistry: While the carboxylic acid itself is not a primary flavor component, many related 2-methoxy-3-alkylpyrazines are exceptionally potent aroma compounds, responsible for the characteristic notes of bell peppers, roasted coffee, and some wines.[14][15][16] Synthetic routes involving this acid or its derivatives are crucial for the flavor and fragrance industry.[17]

Conclusion

The reactivity of this compound is a compelling case study in modern heterocyclic chemistry. Its behavior is governed by a sophisticated interplay of electronic effects, which renders the carboxylic acid group the primary locus of reactivity. The facile and high-yielding conversion of this group into amides provides a robust and reliable platform for the construction of diverse molecular libraries, particularly for drug discovery programs. While the potential for decarboxylation should be considered, it also offers an alternative synthetic route. For the medicinal chemist, this molecule represents a versatile and powerful tool for accessing novel chemical space grounded in the proven biological relevance of the pyrazine scaffold.

References

-

3-Methoxypyridine-2-carboxylic acid | C7H7NO3. PubChem. Available at: [Link]

- Process for preparing 5-methyl pyrazine-2-carboxylic acid. Google Patents (CN1392143A).

-

3-(Methoxycarbonyl)pyrazine-2-carboxylic acid | C7H6N2O4. PubChem. Available at: [Link]

-

This compound (C6H6N2O3). PubChemLite. Available at: [Link]

-

Jampilek, J., et al. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 2002. MDPI. Available at: [Link]

-

Pyrazine-2-carboxylate | C5H3N2O2-. PubChem. Available at: [Link]

-

Li, Y., et al. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Polymers, 2019. MDPI. Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

-

Pyrazine-2-carboxylic acid. Solubility of Things. Available at: [Link]

-

Lassak, K., & Schwab, W. 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Chemistry & Biodiversity, 2023. Available at: [Link]

-

Unlocking the Potential: Pyrazinecarboxylic Acid in Pharmaceutical Innovations. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham e-Theses. Available at: [Link]

-

3-Isobutyl-2-methoxypyrazine. Wikipedia. Available at: [Link]

-

Gu, S., et al. Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. Molecules, 2017. MDPI. Available at: [Link]

-

Dunning Jr, T. H., & Wadt, W. R. The electronic structure of pyrazine. Configuration interaction calculations using an extended basis. The Journal of Chemical Physics, 1977. ResearchGate. Available at: [Link]

-

Jampilek, J., et al. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 2002. ResearchGate. Available at: [Link]

-

Lommatzsch, C., et al. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Beilstein Journal of Organic Chemistry, 2017. PMC - NIH. Available at: [Link]

-

Nasir, A. Z., et al. 2-(4-Methoxyphenoxy)pyrazine. Acta Crystallographica Section E, 2010. PMC - NIH. Available at: [Link]

-

Reddy, C. S., et al. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 2021. MDPI. Available at: [Link]

-

pyrazine-2-carboxylic acid (CHEBI:71311). EMBL-EBI. Available at: [Link]

- Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. Google Patents (CN113135862A).

-

Jampilek, J., et al. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 2002. PMC - NIH. Available at: [Link]

-

Zadrazilova, I., et al. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 2016. MDPI. Available at: [Link]

-

Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Available at: [Link]

-

I. A. F. L. et al. Direct amide formation from unactivated carboxylic acids and amines. Organic & Biomolecular Chemistry, 2011. The Royal Society of Chemistry. Available at: [Link]

-

Ballatore, C., et al. Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 2013. PMC - PubMed Central. Available at: [Link]

-

Jabeen, A., et al. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 2022. MDPI. Available at: [Link]

-

Estevéz-Braun, A., et al. Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. Molecules, 2011. MDPI. Available at: [Link]

-

2-isobutyl-3-methoxypyrazine, 24683-00-9. The Good Scents Company. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. hepatochem.com [hepatochem.com]

- 5. mdpi.com [mdpi.com]

- 6. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]

- 16. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [thegoodscentscompany.com]

- 17. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]

A Technical Guide to Substituted Pyrazine-2-Carboxylic Acids as Versatile Building Blocks in Synthesis

This guide provides an in-depth exploration of substituted pyrazine-2-carboxylic acids as pivotal building blocks in modern organic synthesis, with a particular focus on 3-methoxy, 3-chloro, and 3-amino derivatives. These heterocyclic scaffolds are of significant interest to researchers and drug development professionals due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. We will delve into their synthesis, inherent reactivity, and practical application, providing field-proven insights and detailed experimental protocols to empower your synthetic endeavors.

Introduction: The Strategic Value of the Pyrazine Core

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its propensity for π-stacking interactions, make it an ideal core for designing molecules that can effectively interact with biological targets. When functionalized with a carboxylic acid at the 2-position, the pyrazine ring becomes a versatile building block, primed for a variety of chemical transformations. The substituent at the 3-position dramatically influences the molecule's reactivity and physical properties, allowing for fine-tuning of the final product.

-

3-Methoxypyrazine-2-carboxylic acid offers a balance of electron-donating and -withdrawing features, influencing the reactivity of both the ring and the carboxyl group. Methoxypyrazines are also known for their significant sensory impact in nature, often associated with earthy or green aromas.[2]

-

3-Chloropyrazine-2-carboxylic acid serves as a key intermediate where the chloro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of nucleophiles.

-

3-Aminopyrazine-2-carboxylic acid is a precursor to numerous biologically active compounds, including the antiviral drug Favipiravir.[3] The amino group can be acylated or used to modulate the electronic character of the ring.

This guide will dissect the synthesis and utility of these key building blocks, providing a robust framework for their application in research and development.

Synthesis of Key Pyrazine-2-Carboxylic Acid Building Blocks

The preparation of these building blocks is a critical first step. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of 3-Alkoxypyrazine Derivatives

Caption: Proposed workflow for the synthesis of 3-methoxypyrazine carboxylates.

-

Step 1: Preparation of the Reaction Mixture

-

Under an argon atmosphere, charge a reaction vessel with 5 g (19.3 mmol) of 2-aminomalononitrile-4-toluenesulfonate and 50 g of methanol.

-

Add 4.09 g (22.7 mmol) of a 30% sodium methoxide solution and stir the mixture at 2°C for 2 hours.

-

Neutralize the mixture by adding 0.204 g (3.4 mmol) of acetic acid.

-

Add 3.6 g (19.9 mmol) of a 40% methylglyoxal solution.

-

-

Step 2: Cyclization and Workup

-

Stir the mixture at 40°C for 2 hours.

-

Cool to 20°C and add 9.2 g (80 mmol) of 32% hydrochloric acid.

-

Stir at 20°C for 6 hours.

-

Distill off the solvent under reduced pressure.

-

Extract the residue with methylene chloride.

-

Concentrate the organic extracts to yield the crude product, methyl 3-methoxy-5-methylpyrazine-2-carboxylate. Further purification can be achieved by column chromatography.

-

Causality: The initial reaction between the aminonitrile and sodium methoxide forms a more nucleophilic species. This then reacts with the dicarbonyl compound (methylglyoxal). The subsequent acid treatment catalyzes both the cyclization to form the dihydropyrazine ring and the dehydration to the aromatic pyrazine system.

The Art of Amide Bond Formation: A Core Application

The most common and powerful application of pyrazine-2-carboxylic acids is in the synthesis of amides. These pyrazine carboxamides are prevalent in numerous clinically important molecules. The formation of the amide bond requires the activation of the carboxylic acid, as it is not sufficiently electrophilic to react directly with an amine.

Caption: General workflows for amide bond formation from pyrazine-2-carboxylic acids.

Method A: Acyl Chloride Formation

This classic, robust method involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine. This method is particularly useful for less reactive amines.

-

Step 1: Acyl Chloride Formation

-

In a flask equipped with a reflux condenser and a drying tube, add the substituted pyrazine-2-carboxylic acid (0.05 mol) and thionyl chloride (5.5 mL, 75 mmol) in dry benzene (20 mL).

-

Reflux the mixture for approximately 1 hour.

-

Remove the excess thionyl chloride and benzene in vacuo. It is advisable to co-evaporate with dry benzene two or three times to ensure complete removal of thionyl chloride.

-

-

Step 2: Amide Coupling

-

Dissolve the crude acyl chloride in dry acetone (50 mL).

-

In a separate flask, dissolve the desired substituted aniline (50 mmol) in dry pyridine (50 mL).

-

Add the acyl chloride solution dropwise to the stirred aniline solution at room temperature.

-

Continue stirring for an additional 30 minutes after the addition is complete.

-

Pour the reaction mixture into cold water (200 mL).

-

Collect the resulting precipitate by filtration and recrystallize from aqueous ethanol to yield the pure amide.

-

Trustworthiness: This two-step protocol ensures complete activation of the carboxylic acid before it is introduced to the amine. The use of pyridine as a base is crucial to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Method B: Direct Coupling with Reagents

Modern coupling reagents offer a milder alternative to acyl chlorides, allowing for one-pot procedures with a broad tolerance for sensitive functional groups. Reagents like HATU, HBTU, and DCC are commonly employed in medicinal chemistry for this purpose.

While this protocol starts from the ester, it demonstrates the direct formation of the amide, a common transformation for these building blocks.

-

Charge a pressure vessel with 1 g (5.5 mmol) of methyl 3-methoxy-5-methylpyrazine-2-carboxylate.

-

Add 15 mL (198 mmol) of 25% aqueous ammonia (NH₃).

-

Seal the vessel and stir the mixture at 50°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling, concentrate the reaction mixture under reduced pressure to obtain the crude 3-methoxy-5-methylpyrazine-2-carboxamide.

-

Purify the product by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution (SNAr): Expanding Molecular Diversity

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property is enhanced by electron-withdrawing groups like a carboxylic acid or ester at the 2-position. This electronic arrangement makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present at an activated position (ortho or para to the activating group).[5][6]

For a building block like methyl 3-chloropyrazine-2-carboxylate , the chlorine atom at the 3-position is ortho to the ester group, making it highly activated for displacement.

Caption: Mechanism of SNAr on a 3-chloropyrazine-2-carboxylate scaffold.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (e.g., methoxide) attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized onto the electron-withdrawing ester group and the ring nitrogens, stabilizing the intermediate. In the second, typically fast step, the leaving group (chloride) is expelled, and aromaticity is restored.

This SNAr reactivity provides a powerful strategy for synthesizing this compound derivatives from their 3-chloro counterparts, offering a convergent and efficient synthetic route.

Data Summary and Physicochemical Properties

A clear understanding of the physicochemical properties of these building blocks is essential for experimental design, including solvent selection and purification strategies.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Predicted XlogP |

| This compound | C₆H₆N₂O₃ | 154.12 | 40155-20-2 | -0.1 |

| Methyl 3-methoxypyrazine-2-carboxylate | C₇H₈N₂O₃ | 168.15 | 40155-20-2 | N/A |

| 3-Chloropyrazine-2-carboxylic acid | C₅H₃ClN₂O₂ | 158.54 | 36298-12-3 | 0.8 |

| 3-Aminopyrazine-2-carboxylic acid | C₅H₅N₃O₂ | 139.11 | 5424-01-1 | -0.5 |

Data sourced from PubChem and other chemical databases.[8]

Conclusion: A Platform for Innovation

Substituted pyrazine-2-carboxylic acids, particularly the 3-methoxy, 3-chloro, and 3-amino variants, represent a class of exceptionally valuable building blocks for the synthesis of complex, high-value molecules. Their well-defined reactivity, centered around amide bond formation and nucleophilic aromatic substitution, provides chemists with a reliable and versatile toolkit. By understanding the principles of their synthesis and the causality behind their reactivity, researchers can strategically employ these scaffolds to accelerate the discovery and development of new pharmaceuticals and functional materials. This guide serves as a foundational resource to support and inspire such innovation.

References

- Gerhard, K., & Jörg, S. (2001). Process for preparing alkoxypyrazine derivatives. U.S. Patent No. US6291674B2. Washington, DC: U.S.

-

Wikipedia contributors. (2025). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]

-

Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. (2021).

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

LibreTexts Chemistry. (2025). 3.8: Nucleophilic Aromatic Substitution. [Link]

-

He, L., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7308. [Link]

-

Roberts, J.D., et al. (1957). The Mechanism of Amination of Halobenzenes. Journal of the American Chemical Society, 79(7), 1732-1733. [Link]

-

Jantová, S., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256. [Link]

- Boulton, A. J., & McKillop, A. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.

-

Kim, Y. H., et al. (2009). Methyl pyrazine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2902. [Link]

-

Lörincz, T., et al. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem, 24(19), e202300362. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 4. US6291674B2 - Process for preparing alkoxypyrazine derivatives - Google Patents [patents.google.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Methoxypyrazine-2-carboxylic Acid

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic data for 3-Methoxypyrazine-2-carboxylic acid (CAS No: 20653-53-8), a heterocyclic compound of interest in pharmaceutical and flavor chemistry research.[1][2] As a Senior Application Scientist, my objective is to move beyond mere data presentation. This document is structured to provide a logical, first-principles-based workflow for spectroscopic analysis, elucidating the "why" behind experimental choices and data interpretation. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting predicted data based on established principles and validated methodologies. Each section includes detailed protocols, data interpretation grounded in structural theory, and visualizations to aid comprehension for researchers, scientists, and drug development professionals.

Compound Overview: this compound

This compound is a substituted pyrazine derivative. The pyrazine ring is a core structure in numerous biologically active molecules and flavor compounds.[1][2] Understanding its spectroscopic signature is paramount for synthesis confirmation, quality control, and further research into its applications.

Molecular Structure and Properties:

-

Molecular Formula: C₆H₆N₂O₃[3]

-

Molecular Weight: 154.12 g/mol [4]

-

Monoisotopic Mass: 154.03784 Da[3]

-

Structure: A pyrazine ring substituted with a methoxy group at position 3 and a carboxylic acid group at position 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Experimental Protocol: NMR Data Acquisition

Rationale for Experimental Choices:

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected. Its ability to dissolve the polar carboxylic acid and its high boiling point are advantageous. Critically, it allows for the observation of the acidic carboxylic proton, which would exchange with deuterium in solvents like D₂O or CD₃OD.[5]

-

Instrumentation: A standard 400 MHz (or higher) NMR spectrometer provides sufficient resolution for unambiguous signal assignment.[6]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of DMSO-d₆.

-

Instrumentation Setup: Utilize a spectrometer, such as a Bruker Avance 400 MHz instrument.[6]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 0-14 ppm is appropriate.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0-200 ppm is necessary to capture the carbonyl carbon.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) using software like MestReNova or TopSpin. This involves Fourier transformation, phase correction, and baseline correction.[6] Chemical shifts (δ) are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.5 ppm for ¹³C).[5]

Predicted ¹H NMR Data and Interpretation

Data Summary Table:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~13.0 - 13.5 | Singlet, broad | 1H | COOH | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet in the 10-13 ppm range due to hydrogen bonding.[5][7][8] |

| 8.45 | Doublet | 1H | H-5 | Aromatic proton deshielded by the adjacent electronegative nitrogen atom. It is coupled to H-6. |

| 8.30 | Doublet | 1H | H-6 | Aromatic proton deshielded by the adjacent nitrogen atom and coupled to H-5. |

| 4.05 | Singlet | 3H | -OCH₃ | Protons of the methoxy group are in a characteristic region. The singlet multiplicity indicates no adjacent protons. |

In-depth Interpretation: The ¹H NMR spectrum is expected to show four distinct signals. The most downfield signal, a broad singlet around 13 ppm, is characteristic of the carboxylic acid proton.[8] Its breadth is a direct consequence of hydrogen bonding interactions and chemical exchange. The two doublets in the aromatic region (8.0-9.0 ppm) are assigned to the two protons on the pyrazine ring. Their downfield shift is due to the deshielding effect of the aromatic ring current and the two electronegative nitrogen atoms. The signal at 4.05 ppm, integrating to three protons, is unequivocally assigned to the methoxy group.

Predicted ¹³C NMR Data and Interpretation

Data Summary Table:

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~165 | C=O | The carbonyl carbon of a carboxylic acid typically resonates in the 165-185 ppm range.[8][9] Conjugation with the pyrazine ring shifts it towards the upfield end of this range.[7] |

| ~158 | C3-OCH₃ | Aromatic carbon directly attached to the electronegative oxygen of the methoxy group, resulting in a significant downfield shift. |

| ~145 | C5 | Aromatic C-H carbon deshielded by the adjacent nitrogen atom. |

| ~142 | C6 | Aromatic C-H carbon deshielded by the adjacent nitrogen atom. |

| ~138 | C2-COOH | Quaternary carbon attached to the carboxylic acid group. |

| ~54 | -OCH₃ | The carbon of the methoxy group, typically found in the 50-60 ppm range. |

In-depth Interpretation: The ¹³C NMR spectrum is predicted to display six signals, corresponding to the six unique carbon atoms in the molecule. The carboxyl carbon (C=O) is the most downfield signal, appearing around 165 ppm.[8][9] The four carbons of the pyrazine ring are found in the aromatic region (138-158 ppm), with their specific shifts influenced by the attached substituents and adjacent nitrogen atoms. The carbon attached to the methoxy group (C3) is significantly deshielded due to the electronegativity of oxygen. The final signal, around 54 ppm, corresponds to the methyl carbon of the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by features of the carboxylic acid and the substituted aromatic ring.

Experimental Protocol: IR Data Acquisition

Rationale for Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to the sample scan. The instrument software will automatically subtract the background spectrum from the sample spectrum.

Predicted IR Data and Interpretation

Data Summary Table:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 2500 | Strong, Broad | O-H stretch | Carboxylic Acid (H-bonded) |

| ~3050 | Medium | C-H stretch | Aromatic (Pyrazine ring) |

| ~2950 | Medium | C-H stretch | Aliphatic (-OCH₃) |

| 1730 - 1700 | Strong | C=O stretch | Carboxylic Acid (conjugated) |

| 1600, 1450 | Medium | C=C and C=N stretch | Aromatic skeletal vibrations (Pyrazine ring) |

| 1320 - 1210 | Strong | C-O stretch | Carboxylic Acid / Aryl Ether |

| 960 - 900 | Medium, Broad | O-H bend (out-of-plane) | Carboxylic Acid (dimer) |

In-depth Interpretation: The IR spectrum provides a clear fingerprint of the molecule's functional groups.

-

O-H Stretch: The most prominent feature is an extremely broad absorption from 3300 to 2500 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[7][10][11] This broadness is a direct result of the strong intermolecular hydrogen bonding.

-

C=O Stretch: A strong, sharp peak between 1730 and 1700 cm⁻¹ confirms the presence of the carbonyl group.[11][12] Its position at a slightly lower frequency than a typical saturated carboxylic acid (~1710 cm⁻¹) is due to conjugation with the pyrazine ring, which weakens the C=O double bond character.[7][13]

-

C-O Stretches: Strong absorptions in the 1320-1210 cm⁻¹ region are attributed to C-O stretching vibrations from both the carboxylic acid and the aryl-methoxy ether group.[10][11]

-

Aromatic Region: Peaks around 1600 and 1450 cm⁻¹ are due to the skeletal C=C and C=N vibrations of the pyrazine ring.[14]

-

O-H Bend: A diagnostically useful broad peak between 960-900 cm⁻¹ arises from the out-of-plane O-H bend of the carboxylic acid dimer.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern can offer valuable structural clues.

Experimental Protocol: MS Data Acquisition

Rationale for Experimental Choices:

-

Ionization Technique: Electrospray Ionization (ESI) is the ideal choice. It is a soft ionization technique that is well-suited for polar, relatively non-volatile molecules like carboxylic acids, and it typically produces a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[6]

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental formula.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[6]

-

Infusion: Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes.

-

Positive Mode: Scan for the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.

-

Negative Mode: Scan for the deprotonated molecule [M-H]⁻.

-

-

Fragmentation (MS/MS): To confirm the structure, perform a tandem MS (MS/MS) experiment by isolating the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.

Predicted MS Data and Interpretation

Data Summary Table (High-Resolution ESI-MS):

| Ion Mode | Predicted m/z | Ion Formula | Assignment |

| Positive | 155.0451 | [C₆H₇N₂O₃]⁺ | Protonated Molecule [M+H]⁺ |

| Positive | 177.0271 | [C₆H₆N₂O₃Na]⁺ | Sodium Adduct [M+Na]⁺ |

| Negative | 153.0306 | [C₆H₅N₂O₃]⁻ | Deprotonated Molecule [M-H]⁻ |

Predicted m/z values are based on the monoisotopic mass.[3]

Proposed Fragmentation Pathway (Positive Ion Mode): The fragmentation of the protonated molecule ([M+H]⁺ at m/z 155) is expected to proceed through characteristic losses associated with the carboxylic acid and methoxy groups.

-

Loss of H₂O: A common initial fragmentation for carboxylic acids is the loss of water (18 Da), leading to an acylium ion at m/z 137.

-

Loss of CO: The subsequent loss of carbon monoxide (28 Da) from the acylium ion is a very common pathway for carbonyl-containing compounds, resulting in a fragment at m/z 109.

-

Loss of COOH radical: Loss of the entire carboxyl group as a radical (45 Da) can also occur, leading to a fragment at m/z 110.[15]

Conclusion

The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The predicted data and interpretations in this guide, grounded in fundamental spectroscopic principles, offer a robust framework for researchers. The ¹H and ¹³C NMR spectra define the carbon-hydrogen skeleton, IR spectroscopy confirms the key functional groups (carboxylic acid, aromatic ether), and high-resolution mass spectrometry validates the molecular formula and provides structural insights through fragmentation analysis. Adherence to the detailed protocols herein will ensure the acquisition of high-quality, reliable data for synthesis validation and further investigation of this important pyrazine derivative.

References

- BenchChem. (2025).

- Bendola Publishing. (n.d.).

- Moroccan Journal of Chemistry. (2022).

- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- University of California, Davis. (n.d.). Chemistry 326: Experiment #2.

- PubChem. (n.d.). This compound. PubChem.

- University of Arizona. (n.d.). Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry.

- Chemistry LibreTexts. (2023).

- Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

- Hertkorn, N., et al. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

- HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD. (n.d.). This compound.

- PubChem. (n.d.). 3-methoxy-5-methylpyrazine-2-carboxylic acid. PubChem.

- International Journal of ChemTech Research. (n.d.).

- PubChem. (n.d.). 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid. PubChem.

- Journal of Analytical Methods in Chemistry. (2025). Headspace solid-phase microextraction analysis of 3-alkyl-2-methoxypyrazine in wines.

- Science Ready. (n.d.).

- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

- YouTube. (2024).

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanoient.org [nanoient.org]

- 3. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]

- 4. Pharmaceutical and chemical intermediates,CAS#:40155-47-3,3-甲氧基吡嗪-2-羧酸,this compound [en.chemfish.com]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. benchchem.com [benchchem.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. youtube.com [youtube.com]

- 14. spcmc.ac.in [spcmc.ac.in]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility and Stability of 3-Methoxypyrazine-2-carboxylic Acid

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 3-Methoxypyrazine-2-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to its evaluation.

Introduction and Physicochemical Overview

This compound belongs to the pyrazine class of compounds, which are known for their diverse biological activities and presence in natural products.[1][2] A thorough understanding of its solubility and stability is paramount for its application in pharmaceutical development, ensuring optimal formulation, bioavailability, and shelf-life.

The structure of this compound, with its carboxylic acid moiety and methoxy group on the pyrazine ring, dictates its physicochemical properties. The carboxylic acid group suggests a pH-dependent aqueous solubility, while the pyrazine ring and methoxy group contribute to its overall polarity and potential for degradation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | [3] |

| Molecular Weight | 154.12 g/mol | [4] |

| Predicted XlogP | -0.1 | [3] |

| Predicted pKa | ~2.5 - 3.5 | Computational Prediction[5][6] |

Note: The pKa value is an estimation based on computational models and the known pKa of similar pyrazine carboxylic acids. Experimental determination is highly recommended.

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[7] A comprehensive solubility profile in various aqueous and organic media is essential for formulation development.

Aqueous Solubility Determination (pH-Dependent Profile)

Given the presence of a carboxylic acid group, the aqueous solubility of this compound is expected to be highly dependent on the pH of the medium.[8] The Henderson-Hasselbalch equation predicts that the solubility of an acidic compound will increase as the pH rises above its pKa.

This method is considered the gold standard for determining thermodynamic solubility.[9]

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solids.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer to generate a pH-solubility profile.

Caption: Workflow for forced degradation studies.

Hydrolysis is a common degradation pathway for molecules with ester or amide functionalities. [2]

-

Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at an elevated temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature or slightly elevated temperature. Basic hydrolysis is often faster than acidic hydrolysis.

-

Neutral Hydrolysis: Dissolve the compound in water and heat at an elevated temperature.

Oxidation can occur at electron-rich centers of a molecule. [10]

-

Procedure: Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3%). The reaction is typically carried out at room temperature. The use of a vanadium complex with pyrazine-2-carboxylic acid as a catalytic system for oxidation with H2O2 has been reported for other compounds. [11][12][13]

Photostability testing is crucial for compounds that may be exposed to light during manufacturing, storage, or administration. [14][15]

-

Procedure: Expose the solid compound and a solution of the compound to a light source that meets the requirements of ICH Q1B guidelines. [1][16][17]This includes exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.

Thermal stability is assessed in both solid and solution states. [18]

-

Solid State: Expose the solid compound to elevated temperatures (e.g., 60-80 °C) for a specified period.

-

Solution State: Prepare a solution of the compound and heat it at an elevated temperature.

Identification of Degradation Products

The identification of major degradation products is a critical step in understanding the stability profile of the compound.

-

Technique: Liquid chromatography-mass spectrometry (LC-MS) is the primary tool for identifying unknown degradation products. By comparing the mass spectra of the degradation products with that of the parent compound, it is possible to propose structures for the degradants.

Data Interpretation and Reporting

All quantitative data from the solubility and stability studies should be summarized in a clear and concise manner.

Table 3: Summary of Forced Degradation Results

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |

| 0.1 M HCl, 80°C, 24h | Report Value | Report Value | Report Value |

| 0.1 M NaOH, RT, 4h | Report Value | Report Value | Report Value |